An In-depth Technical Guide to the Chemical Properties of Perfluoro-3,6,9-trioxaundecane-1,11-dioic Acid
An In-depth Technical Guide to the Chemical Properties of Perfluoro-3,6,9-trioxaundecane-1,11-dioic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Perfluoro-3,6,9-trioxaundecane-1,11-dioic acid, a complex fluorinated dicarboxylic acid, stands at the intersection of materials science and advanced chemical synthesis. Its unique molecular architecture, characterized by a flexible ether backbone and terminal carboxylic acid functionalities, suggests a wealth of potential applications, from the construction of advanced polymer systems to the design of novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, drawing from available data and established principles of organofluorine chemistry to offer field-proven insights for the research and development community. While a complete experimental dataset for this specific molecule remains to be fully elucidated in public literature, this document synthesizes existing knowledge to provide a robust framework for its study and application.
Chemical Identity and Physicochemical Properties
Perfluoro-3,6,9-trioxaundecane-1,11-dioic acid is a member of the per- and polyfluoroalkyl substance (PFAS) family, specifically a perfluoroether carboxylic acid (PFECA).[1][2] Its structure is distinguished by a polyether chain interspersed with perfluorinated carbon segments, terminating in two carboxylic acid groups.
| Property | Value | Source |
| IUPAC Name | 2-[2-[2-[carboxy(difluoro)methoxy]-1,1,2,2-tetrafluoroethoxy]-1,1,2,2-tetrafluoroethoxy]-2,2-difluoroacetic acid | [3] |
| CAS Number | 55621-18-6 | [4][5][6] |
| Molecular Formula | C₈H₂F₁₂O₇ | [4][6] |
| Molecular Weight | 438.08 g/mol | [4][6] |
| Appearance | White solid | [6] |
| Melting Point | Not definitively reported; related compounds suggest a range >150 °C | |
| Boiling Point | 124 °C at 0.1 mmHg | [7] |
| Solubility | Very soluble in N,N-Dimethylformamide; Soluble in methanol; Sparingly soluble in glacial acetic acid; Very slightly soluble in chloroform; Practically insoluble in water. | [8] |
Synthesis and Manufacturing Principles: A Proposed Pathway
A potential precursor, 1H,1H,11H,11H-Perfluoro-3,6,9-trioxaundecane-1,11-diol, is commercially available.[9][10] The oxidation of this diol would represent a direct route to the desired dicarboxylic acid.
Experimental Protocol: Hypothetical Synthesis of Perfluoro-3,6,9-trioxaundecane-1,11-dioic Acid
Objective: To oxidize 1H,1H,11H,11H-Perfluoro-3,6,9-trioxaundecane-1,11-diol to Perfluoro-3,6,9-trioxaundecane-1,11-dioic acid.
Materials:
-
1H,1H,11H,11H-Perfluoro-3,6,9-trioxaundecane-1,11-diol
-
Potassium permanganate (KMnO₄) or other strong oxidizing agent (e.g., Jones reagent)
-
Sulfuric acid (H₂SO₄)
-
Distilled water
-
Sodium bisulfite (NaHSO₃)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 1H,1H,11H,11H-Perfluoro-3,6,9-trioxaundecane-1,11-diol in a suitable solvent (e.g., a mixture of acetone and water).
-
Cool the solution in an ice bath.
-
Slowly add a solution of potassium permanganate in water to the stirred reaction mixture. The addition should be done portion-wise to control the exothermic reaction.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Gentle heating may be required to drive the reaction to completion. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture and quench the excess potassium permanganate by the slow addition of sodium bisulfite until the purple color disappears and a brown precipitate of manganese dioxide forms.
-
Acidify the mixture with dilute sulfuric acid.
-
Extract the aqueous mixture with diethyl ether multiple times.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude dicarboxylic acid.
-
Purify the product by recrystallization from an appropriate solvent system.
Causality Behind Experimental Choices:
-
The choice of a strong oxidizing agent like potassium permanganate is necessary to convert the primary alcohols of the diol to carboxylic acids.
-
The reaction is initially cooled to control the exothermicity of the oxidation.
-
Acidification is crucial to protonate the carboxylate salts formed during the reaction, rendering the dicarboxylic acid extractable into an organic solvent.
-
Extraction with diethyl ether is a standard method for isolating organic acids from aqueous solutions.
Chemical Reactivity and Stability
The chemical behavior of Perfluoro-3,6,9-trioxaundecane-1,11-dioic acid is dictated by the interplay between its perfluoroether backbone and the terminal carboxylic acid groups.
-
Acidity: The presence of numerous electron-withdrawing fluorine atoms significantly increases the acidity of the carboxylic acid protons compared to their non-fluorinated analogs. This enhanced acidity makes the formation of carboxylate salts with bases a facile process.
-
Reactivity of the Carboxylic Acid Groups: The carboxylic acid moieties can undergo typical reactions such as esterification, amidation, and conversion to acid chlorides. These reactions provide pathways for incorporating this molecule into larger polymeric structures or for the synthesis of functionalized derivatives.
-
Stability of the Perfluoroether Backbone: The carbon-fluorine bonds in the perfluoroalkyl segments are exceptionally strong, imparting high thermal and chemical stability to the molecule.[11] The ether linkages, while generally stable, can be susceptible to cleavage under harsh reductive conditions.[4]
-
Incompatibilities: As a strong acid, it is incompatible with strong bases. Due to its perfluorinated nature, it is also likely to be incompatible with strong reducing agents and oxidizing agents under certain conditions.
Spectroscopic and Analytical Characterization
A comprehensive spectroscopic analysis is essential for the unambiguous identification and characterization of Perfluoro-3,6,9-trioxaundecane-1,11-dioic acid. While experimental spectra are not widely available, the expected spectroscopic features can be predicted.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: A broad singlet corresponding to the acidic protons of the two carboxylic acid groups would be expected in the downfield region of the spectrum (typically >10 ppm). The exact chemical shift would be dependent on the solvent and concentration.
-
¹⁹F NMR: This is the most informative NMR technique for this molecule.[1] The spectrum would be complex, with distinct signals for the different fluorine environments. The fluorine atoms on the carbons adjacent to the ether oxygens and the carboxylic acid groups would exhibit unique chemical shifts.[3]
Predicted ¹⁹F NMR Chemical Shifts (Referenced to CFCl₃)
| Fluorine Environment | Predicted Chemical Shift Range (ppm) |
| -OCF₂ -CF₂- | -80 to -90 |
| -CF₂-O-CF₂ - | -80 to -90 |
| -O-CF₂ -COOH | -115 to -125 |
-
¹³C NMR: The spectrum would show signals for the carbonyl carbons of the carboxylic acids (typically 160-180 ppm) and the various fluorinated carbons along the ether chain.
Infrared (IR) Spectroscopy
The IR spectrum would be characterized by a broad O-H stretching vibration for the carboxylic acid groups in the region of 2500-3300 cm⁻¹. A strong C=O stretching absorption would be observed around 1700-1750 cm⁻¹. The C-F and C-O stretching vibrations would give rise to strong absorptions in the fingerprint region (typically 1000-1400 cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of the molecule.[12][13]
-
Electrospray Ionization (ESI): In negative ion mode, the deprotonated molecule [M-H]⁻ would be the base peak. The doubly deprotonated molecule [M-2H]²⁻ might also be observed.
-
Fragmentation: Fragmentation would likely involve the loss of CO₂ and cleavage of the ether linkages.
Experimental Protocol: Quantitative Analysis by LC-MS/MS
Objective: To develop a method for the quantitative analysis of Perfluoro-3,6,9-trioxaundecane-1,11-dioic acid in environmental or biological matrices.
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC)
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
Materials:
-
Perfluoro-3,6,9-trioxaundecane-1,11-dioic acid analytical standard
-
Isotopically labeled internal standard (e.g., ¹³C-labeled analog)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium acetate
-
Solid-phase extraction (SPE) cartridges (e.g., weak anion exchange)
Procedure:
-
Sample Preparation:
-
For water samples, acidify and pass through a pre-conditioned SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analyte with a basic methanolic solution.
-
Evaporate the eluent and reconstitute in the initial mobile phase.
-
For biological samples (e.g., plasma), perform a protein precipitation step with acetonitrile, followed by centrifugation and SPE cleanup of the supernatant.
-
-
LC Separation:
-
Use a C18 reversed-phase column.
-
Employ a gradient elution with a mobile phase consisting of water and methanol, both containing a buffer such as ammonium acetate.
-
-
MS/MS Detection:
-
Operate the ESI source in negative ion mode.
-
Use multiple reaction monitoring (MRM) for quantification. Select precursor and product ion transitions specific to the analyte and internal standard.
-
Causality Behind Experimental Choices:
-
SPE is used to concentrate the analyte and remove matrix interferences, which is crucial for achieving low detection limits.
-
Reversed-phase chromatography is a standard technique for separating polar organic molecules.
-
ESI in negative ion mode is highly sensitive for acidic compounds like carboxylic acids.
-
MRM provides high selectivity and sensitivity for quantitative analysis in complex matrices.
Potential Applications in Materials Science and Drug Discovery
The unique structural features of Perfluoro-3,6,9-trioxaundecane-1,11-dioic acid suggest its utility in several advanced applications.
Metal-Organic Frameworks (MOFs)
Dicarboxylic acids are fundamental building blocks (linkers) in the synthesis of MOFs.[9] The use of a fluorinated, flexible linker like Perfluoro-3,6,9-trioxaundecane-1,11-dioic acid could lead to the formation of MOFs with:
-
Enhanced Chemical and Thermal Stability: Due to the strength of the C-F bonds.
-
Hydrophobicity: The perfluorinated nature of the linker would create a hydrophobic pore environment, which could be advantageous for the selective adsorption of nonpolar guest molecules.
-
Flexibility: The ether linkages allow for conformational freedom, which could lead to dynamic MOF structures with interesting guest-responsive properties.
dot
A conceptual diagram illustrating the role of a dicarboxylic acid linker in a Metal-Organic Framework.
Fluoropolymers
The incorporation of this diacid as a monomer in condensation polymerization reactions could lead to the synthesis of novel fluoropolymers with tailored properties, such as:
-
Increased Flexibility and Solubility: The ether linkages would disrupt the rigidity of a fully perfluorinated backbone, potentially improving processability.
-
Functionalizability: The terminal carboxylic acid groups, if not fully reacted during polymerization, could serve as sites for post-polymerization modification.
Drug Discovery
The introduction of fluorine into drug candidates is a well-established strategy to enhance their metabolic stability, binding affinity, and pharmacokinetic properties. While the direct therapeutic application of Perfluoro-3,6,9-trioxaundecane-1,11-dioic acid is unlikely, it could serve as a unique building block or linker for the synthesis of more complex fluorinated molecules with potential biological activity.
Safety and Toxicology
Hazard Classification:
Perfluoro-3,6,9-trioxaundecane-1,11-dioic acid is classified as a hazardous substance.[2][3]
-
Skin Corrosion/Irritation: Category 1B - Causes severe skin burns and eye damage.[2][3]
-
Serious Eye Damage/Eye Irritation: Category 1 - Causes serious eye damage.[2][3]
Toxicological Profile:
Detailed toxicological studies on this specific compound are limited in the public domain. However, research on other perfluoroether carboxylic acids (PFECAs) has indicated potential for adverse health effects.[4] Studies on structurally related PFECAs have shown that they can act as agonists of peroxisome proliferator-activated receptors (PPARs) and may lead to hepatomegaly in animal models.[4] The toxicological profile of PFECAs can differ from that of traditional perfluorocarboxylic acids (PFCAs).[4]
Handling and Safety Precautions:
Due to its corrosive nature, appropriate personal protective equipment (PPE) should be worn when handling this compound. This includes:
-
Chemical-resistant gloves
-
Safety goggles or a face shield
-
A lab coat
Work should be conducted in a well-ventilated fume hood to avoid inhalation of any dust or vapors. In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.
Conclusion
Perfluoro-3,6,9-trioxaundecane-1,11-dioic acid represents a fascinating and potentially highly useful molecule at the forefront of fluorine chemistry. Its combination of a flexible, stable perfluoroether backbone and reactive dicarboxylic acid functionalities opens up a wide range of possibilities in materials science and synthetic chemistry. While a complete experimental characterization is yet to be consolidated in the public literature, this guide provides a solid foundation for researchers to understand its properties and to begin exploring its potential applications. Further research into its synthesis, reactivity, and toxicological profile will be crucial for unlocking the full potential of this intriguing compound.
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